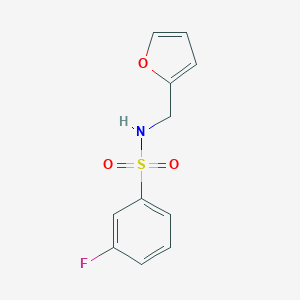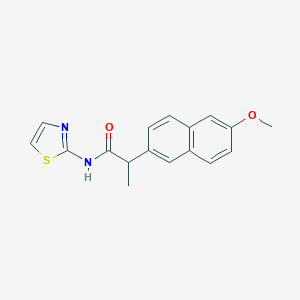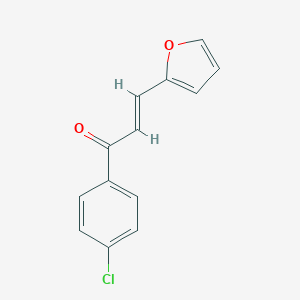
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, dimethyl, and sulfonamide groups
Mécanisme D'action
Target of Action
The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide has been shown to interact with a variety of targets. One of the primary targets is the enzyme Ampicillin-CTX-M-15 . This enzyme plays a crucial role in bacterial resistance to antibiotics, making it a significant target for new drug development .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . The compound fits into a specific site on the target enzyme, similar to a key fitting into a lock . This interaction can inhibit the function of the enzyme, leading to a decrease in bacterial resistance to antibiotics .
Biochemical Pathways
It is known that the inhibition of the target enzyme can disrupt the normal functioning of bacterial cells, leading to their death . This can result in the reduction of bacterial populations and the alleviation of bacterial infections .
Result of Action
The primary result of the compound’s action is the inhibition of the target enzyme, leading to a decrease in bacterial resistance to antibiotics . This can result in the reduction of bacterial populations and the alleviation of bacterial infections .
Analyse Biochimique
Biochemical Properties
It has been reported that the compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent such as acetone, and the mixture is heated to around 50°C and stirred for several hours to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Comparaison Avec Des Composés Similaires
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide can be compared with other pyrazole derivatives, such as:
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Another pyrazole derivative with different halogen substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-4-5-11-22(20,21)16-14-12(2)17(3)18(15(14)19)13-9-7-6-8-10-13/h6-10,16H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCADSLUHHFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(N-acetylanilino)phenyl] acetate](/img/structure/B353665.png)
![{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine](/img/structure/B353674.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B353702.png)
![3-Pyridyl{[3-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B353720.png)


![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)
![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)
![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)





